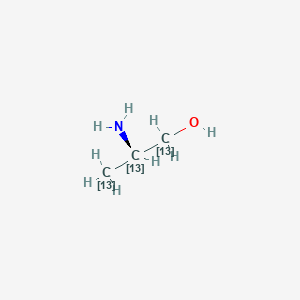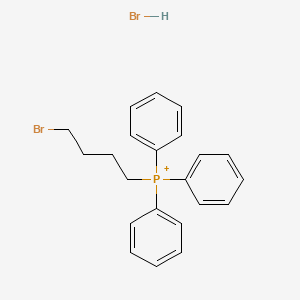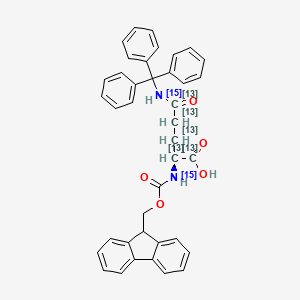
L-Valine-2-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valine-2-13C is a stable isotope-labeled form of L-valine, one of the 20 proteinogenic amino acids. It plays a crucial role in protein synthesis and is essential for human health. This compound contains a carbon-13 isotope at the second carbon position (C-2) of the valine side chain.
Vorbereitungsmethoden
Synthetic Routes::
Chemical Synthesis: L-Valine-2-13C can be synthesized through chemical reactions. One common method involves the alkylation of L-valine with a carbon-13-labeled alkyl halide.
Microbial Fermentation: Isotopically labeled valine can also be produced using microbial fermentation. Bacteria or yeast are cultured in a medium containing ^13C-labeled precursors, leading to the incorporation of the labeled carbon into valine.
Industrial Production:: this compound is produced on a larger scale for research and industrial applications. The exact industrial methods may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Reactions:: L-Valine-2-13C participates in various chemical reactions, including:
Oxidation: Valine can undergo oxidative reactions, leading to the formation of valine-derived metabolites.
Reduction: Reduction of the carboxylic acid group can yield valine derivatives.
Substitution: Valine can be substituted at the amino group or the side chain.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkylating agents or nucleophilic substitution reagents.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield valine-derived acids, while reduction can lead to valine alcohols or amines.
Wissenschaftliche Forschungsanwendungen
L-Valine-2-13C finds applications in:
Metabolic Studies: Researchers use it to study valine metabolism, protein turnover, and metabolic pathways.
Protein Labeling: this compound is incorporated into proteins during biosynthesis, allowing tracking and quantification.
NMR Spectroscopy: The labeled valine serves as an NMR probe for structural studies.
Wirkmechanismus
The mechanism of action involves valine’s incorporation into proteins. It contributes to protein folding, stability, and function. Valine also participates in energy production and neurotransmitter synthesis.
Vergleich Mit ähnlichen Verbindungen
L-Valine-2-13C is unique due to its isotopic labeling. Similar compounds include L-valine (non-labeled) and other stable isotope-labeled amino acids.
Eigenschaften
Molekularformel |
C5H11NO2 |
|---|---|
Molekulargewicht |
118.14 g/mol |
IUPAC-Name |
(2S)-2-amino-3-methyl(213C)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i4+1 |
InChI-Schlüssel |
KZSNJWFQEVHDMF-IXBOUXNVSA-N |
Isomerische SMILES |
CC(C)[13C@@H](C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2](/img/structure/B12059868.png)

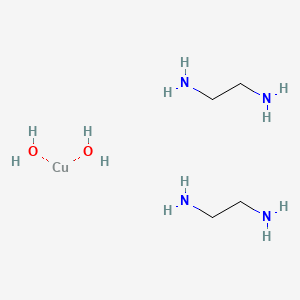
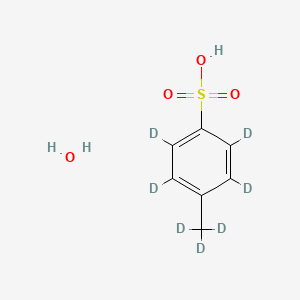

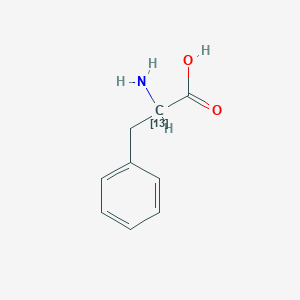


![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)
